Chartarlactam A
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Chartarlactam A is a phenylspirodrimane compound isolated from the endophytic fungus Stachybotrys chartarum, which is associated with the sponge Niphates recondita . This compound is part of a group of 16 new phenylspirodrimanes, collectively named chartarlactams A-P, known for their unique structural features and biological activities .
準備方法
Synthetic Routes and Reaction Conditions: Chartarlactam A is typically isolated through chemical examination of the solid culture of Stachybotrys chartarum . The isolation process involves extensive spectroscopic analysis, including X-ray single-crystal diffraction, to determine the absolute configurations of the compounds .
Industrial Production Methods: Currently, there are no widely established industrial production methods for this compound. The compound is primarily obtained through laboratory-scale extraction and purification from the fungal culture .
化学反応の分析
Types of Reactions: Chartarlactam A undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions: The reactions typically involve common organic reagents under controlled laboratory conditions. For instance, oxidation reactions may use oxidizing agents like potassium permanganate, while reduction reactions might involve reducing agents such as sodium borohydride .
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of hydroxylated derivatives .
科学的研究の応用
Chartarlactam A has shown significant potential in various scientific research applications:
作用機序
The mechanism of action of Chartarlactam A involves its interaction with specific molecular targets and pathways. The compound exerts its effects by modulating lipid metabolism in HepG2 cells, leading to antihyperlipidemic activity . The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in key lipid regulatory pathways .
類似化合物との比較
- Chartarlactam B
- Chartarlactam C
- Chartarlactam D
- Chartarlactam E
- Chartarlactam F
- Chartarlactam G
- Chartarlactam H
- Chartarlactam I
- Chartarlactam J
- Chartarlactam K
- Chartarlactam L
- Chartarlactam M
- Chartarlactam N
- Chartarlactam O
- Chartarlactam P
Uniqueness: Chartarlactam A stands out due to its specific structural configuration and its demonstrated antihyperlipidemic activity, which makes it a compound of interest for further research and potential therapeutic development .
特性
分子式 |
C23H29NO5 |
---|---|
分子量 |
399.5 g/mol |
IUPAC名 |
(3R,4aS,7R,8R,8aS)-3,4'-dihydroxy-4,4,7,8a-tetramethylspiro[2,3,4a,5,6,7-hexahydro-1H-naphthalene-8,2'-3H-furo[2,3-e]isoindole]-6',8'-dione |
InChI |
InChI=1S/C23H29NO5/c1-11-5-6-15-21(2,3)16(26)7-8-22(15,4)23(11)10-13-14(25)9-12-17(18(13)29-23)20(28)24-19(12)27/h9,11,15-16,25-26H,5-8,10H2,1-4H3,(H,24,27,28)/t11-,15+,16-,22+,23-/m1/s1 |
InChIキー |
JGLXRTLGZYXTLO-NMBLNHEASA-N |
異性体SMILES |
C[C@@H]1CC[C@@H]2[C@@]([C@@]13CC4=C(C=C5C(=C4O3)C(=O)NC5=O)O)(CC[C@H](C2(C)C)O)C |
正規SMILES |
CC1CCC2C(C(CCC2(C13CC4=C(C=C5C(=C4O3)C(=O)NC5=O)O)C)O)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。